![molecular formula C21H21ClN6O B2378677 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1326808-11-0](/img/structure/B2378677.png)
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a piperazine ring, a phenyl ring, and a pyridinyl ring. These rings would be connected in a specific arrangement to form the overall structure of the compound. The exact three-dimensional structure would depend on the specific spatial arrangement of these rings and the attached functional groups .Scientific Research Applications
Anticancer and Antimicrobial Applications
- Compounds related to the queried chemical, incorporating oxazole, pyrazoline, and pyridine heterocycles, have been investigated for anticancer activity. One study discovered a compound with high potency against cancer cell lines, also showing in vitro antibacterial and antifungal activities, indicating potential for overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
- Another research synthesized derivatives of a related compound, demonstrating significant anticancer and antituberculosis activities, suggesting the potential for treating these diseases (Mallikarjuna et al., 2014).
Antioxidant Properties
- Research on derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, closely related to the queried compound, revealed antioxidant and antiradical activities. These compounds were synthesized and screened, highlighting their potential in oxidative stress-related applications (Bekircan et al., 2008).
Antimicrobial and Antituberculosis Studies
- Studies have shown that pyridine derivatives related to the queried compound exhibit antimicrobial activity against bacteria and fungi, suggesting their use in treating microbial infections (Patel et al., 2011).
Molecular Docking and Spectroscopic Studies
- A study involving the molecular structure, spectroscopic analysis, and docking studies of a compound closely related to the queried chemical showed its potential antimicrobial activity. The research involved detailed spectroanalytical techniques and in silico modeling, indicating the compound's effectiveness against bacterial and fungal infections (Sivakumar et al., 2021).
Antagonist Activity in Drug Discovery
- Research involving pyridine metallation in the synthesis of triazole-based NK-1 antagonists, which are structurally similar to the queried compound, showcased the potential in drug discovery for treating conditions like pain or depression (Jungheim et al., 2006).
Future Directions
Given the structural complexity of this compound and its potential for biological activity, it could be a promising candidate for further study. Future research could focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its safety and efficacy in biological systems .
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-2-10-26-11-13-27(14-12-26)21(29)19-20(16-4-3-9-23-15-16)28(25-24-19)18-7-5-17(22)6-8-18/h2-9,15H,1,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUOBWNZLXIQBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)
![Methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B2378596.png)
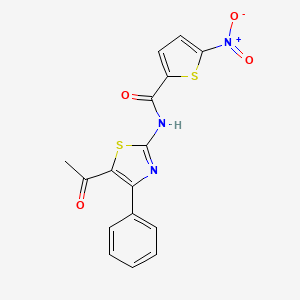
![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)

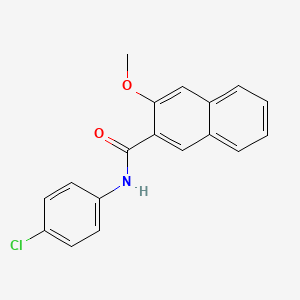
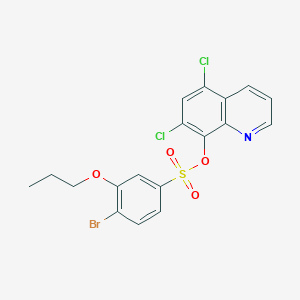
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
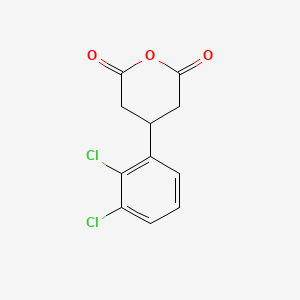
![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
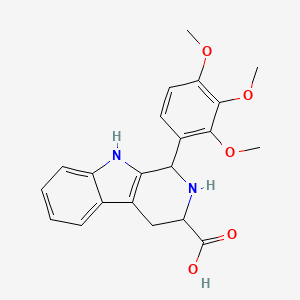
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)